molecular formula C17H19N3O2S B11312633 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol CAS No. 306288-80-2

5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11312633
CAS No.: 306288-80-2
M. Wt: 329.4 g/mol
InChI Key: XJSRKAJJTNPFQO-UHFFFAOYSA-N
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Description

5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the phenol derivative. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and various catalysts to facilitate the formation of the thiazole and pyrazole rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiazole and pyrazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazole and pyrazole rings can interact with enzymes and receptors. These interactions can modulate biological activities such as enzyme inhibition, receptor activation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
  • 5-ethoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
  • 5-ethoxy-4-ethyl-2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Uniqueness

The uniqueness of 5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

CAS No.

306288-80-2

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H19N3O2S/c1-4-11-6-12(14(21)7-15(11)22-5-2)16-13(8-18-20-16)17-19-10(3)9-23-17/h6-9,21H,4-5H2,1-3H3,(H,18,20)

InChI Key

XJSRKAJJTNPFQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)C3=NC(=CS3)C

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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